molecular formula C18H13N5O3S B10869986 4-{3-[(1-oxophthalazin-2(1H)-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzoic acid

4-{3-[(1-oxophthalazin-2(1H)-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzoic acid

Cat. No.: B10869986
M. Wt: 379.4 g/mol
InChI Key: ZQIYTUDAGBKTOH-UHFFFAOYSA-N
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Description

4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID is a complex organic compound that features a phthalazine moiety, a triazole ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID typically involves multiple steps:

    Formation of the Phthalazine Moiety: This can be achieved by reacting phthalic anhydride with hydrazine hydrate under reflux conditions to form 1-hydroxyphthalazine.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reactions: The phthalazine and triazole intermediates are then coupled using a suitable linker, such as formaldehyde, under basic conditions to form the desired compound.

    Final Acidification: The final step involves acidification to obtain the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phthalazine moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.

Mechanism of Action

The mechanism of action of 4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring can coordinate with metal ions, potentially affecting metalloproteins.

    Materials Science: The electronic properties of the compound can influence the behavior of materials, such as conductivity or photoluminescence.

Comparison with Similar Compounds

Similar Compounds

    4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID: Similar structure but with a methyl group instead of a sulfanyl group.

    4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID: Similar structure but with an ethyl group instead of a sulfanyl group.

Uniqueness

The presence of the sulfanyl group in 4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID imparts unique chemical reactivity, particularly in oxidation and substitution reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H13N5O3S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[3-[(1-oxophthalazin-2-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C18H13N5O3S/c24-16-14-4-2-1-3-12(14)9-19-22(16)10-15-20-21-18(27)23(15)13-7-5-11(6-8-13)17(25)26/h1-9H,10H2,(H,21,27)(H,25,26)

InChI Key

ZQIYTUDAGBKTOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC3=NNC(=S)N3C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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